molecular formula C10H7BrClNO B13698596 3-Acetyl-5-bromo-6-chloroindole

3-Acetyl-5-bromo-6-chloroindole

Cat. No.: B13698596
M. Wt: 272.52 g/mol
InChI Key: RABNSQNWMNJXHF-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-6-chloroindole is a halogenated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of acetyl, bromo, and chloro groups in this compound makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-6-chloroindole typically involves the halogenation of indole derivatives followed by acetylation. One common method is the bromination of 5-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-6-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-bromo-6-chloroindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or chloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-5-bromo-6-chloroindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-6-chloroindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3-Acetyl-5-bromoindole
  • 3-Acetyl-6-chloroindole
  • 5-Bromo-6-chloroindole

Comparison: 3-Acetyl-5-bromo-6-chloroindole is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Acetyl-5-bromoindole and 3-Acetyl-6-chloroindole, the dual halogenation in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(5-bromo-6-chloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7BrClNO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-4,13H,1H3

InChI Key

RABNSQNWMNJXHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl

Origin of Product

United States

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